molecular formula C22H19ClFN5O2 B2888194 7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 931312-10-6

7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline

Cat. No.: B2888194
CAS No.: 931312-10-6
M. Wt: 439.88
InChI Key: FRVZDWPMVMZADZ-UHFFFAOYSA-N
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Description

7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a structurally complex triazoloquinazoline derivative characterized by three key features:

  • 7-Chloro substituent: Enhances electronic effects and binding interactions.
  • 3-Fluorophenyl group: Increases lipophilicity and may enhance membrane permeability.

This compound’s unique architecture positions it as a candidate for modulating adenosine or benzodiazepine receptors, given the structural mimicry of adenine observed in azoloquinazolines .

Properties

IUPAC Name

8-[7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5O2/c23-15-4-5-18-17(13-15)20(28-8-6-22(7-9-28)30-10-11-31-22)25-21-19(26-27-29(18)21)14-2-1-3-16(24)12-14/h1-5,12-13H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVZDWPMVMZADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a complex chemical structure that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique arrangement of functional groups that contribute to its biological activity. The key components include:

  • A triazole ring , which is known for its role in drug design due to its ability to interact with various biological targets.
  • A quinazoline moiety , which has been implicated in various pharmacological activities including anti-cancer and anti-inflammatory effects.
  • An azaspiro structure , which may enhance bioactivity by providing conformational flexibility.

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For example:

  • In vitro studies demonstrated that related triazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of the cell cycle .
  • Mechanistic studies revealed that these compounds may inhibit key signaling pathways involved in tumor growth and metastasis, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Research indicates that derivatives containing the triazole ring exhibit potent activity against a range of bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
  • The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with this compound:

  • Studies have shown that similar spiro compounds can protect neuronal cells from oxidative stress-induced apoptosis, potentially through the modulation of antioxidant enzyme levels .
  • The compound's interaction with sigma receptors may also play a role in its neuroprotective activity, enhancing neuronal survival under stress conditions .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits PI3K/Akt pathway
AntimicrobialEffective against resistant bacterial strains
NeuroprotectiveProtects against oxidative stress

Case Studies

Several case studies highlight the therapeutic potential of compounds related to This compound :

  • Case Study 1: Anticancer Efficacy
    • A study involving a derivative was conducted on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 24 hours of treatment.
  • Case Study 2: Antimicrobial Activity
    • In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) showed an MIC (Minimum Inhibitory Concentration) of 15 µg/mL for a closely related compound, suggesting potential for clinical application in treating resistant infections.

Comparison with Similar Compounds

Structural Comparison with Analogous Triazoloquinazolines

Table 1: Structural Features of Selected Triazoloquinazoline Derivatives
Compound Name Substituents (Position) Key Structural Features Reference
Target Compound 7-Cl, 5-(spiro ring), 3-(3-F-Ph) Spirocyclic rigidity, fluorophenyl lipophilicity
5f (7,8-Dimethoxy-2-phenethyloxy) 7,8-OCH₃, 2-OCH₂CH₂Ph Methoxy groups, flexible phenethyl chain
5g (8-Methyl-2-methylsulfanyl) 8-CH₃, 2-SCH₃ Methylsulfanyl group, planar quinazoline
9f (5-Chloro-8-methyl-2-methylsulfanyl) 5-Cl, 8-CH₃, 2-SCH₃ Chloro and methyl substituents
CGS 15943AI 9-Cl, 2-(2-furyl) Furyl group, A2b receptor antagonism

Key Differences :

  • The target compound’s spirocyclic group distinguishes it from analogs with linear or planar substituents (e.g., 5f, 5g). This feature may reduce off-target interactions .
Table 2: Activity Profiles of Triazoloquinazoline Derivatives
Compound Name Biological Activity Receptor Interaction Reference
Target Compound Predicted: Adenosine/BZD receptor antagonism Mimics adenine (structural)
5f, 5g, 5h Not explicitly reported; structural focus
CGS 15943AI A2b receptor antagonism Competitive inhibition
Triazoloquinazolines 6a–c Low anticancer activity (Renal UO-31: GP = 81.85%) Thieno-fused analogs superior

Key Findings :

  • The target compound’s spirocyclic group may enhance binding to adenosine receptors compared to non-rigid analogs (e.g., 5f) .
  • Fluorophenyl substitution could improve pharmacokinetics over methylsulfanyl or methoxy groups, which are less lipophilic .
  • Triazoloquinazolines generally underperform thieno-fused triazolopyrimidines in anticancer screens, suggesting the target compound’s utility lies in neurological or inflammatory applications .

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